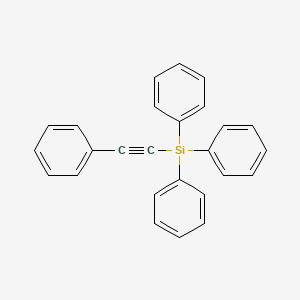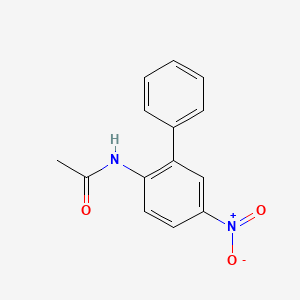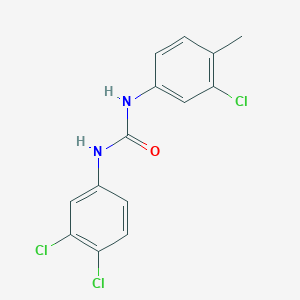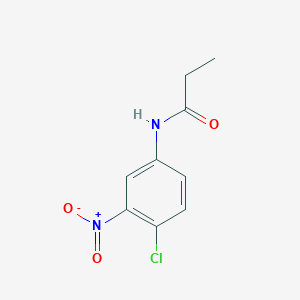![molecular formula C14H10N2O4 B11942688 N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide CAS No. 105975-18-6](/img/structure/B11942688.png)
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is a chemical compound with the molecular formula C14H10N2O4. It is a derivative of dibenzofuran, which is a heterocyclic organic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide typically involves the nitration of dibenzofuran followed by acylation
Nitration: Dibenzofuran is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group at the 2-position of the dibenzofuran ring.
Acylation: The nitrated dibenzofuran is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetamide group at the 3-position.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-(2-Aminodibenzo[b,d]furan-3-yl)acetamide.
Substitution: Various substituted dibenzofuran derivatives.
Oxidation: Oxidized dibenzofuran derivatives.
Scientific Research Applications
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide
- N-(2-Methoxydibenzo[b,d]furan-3-yl)acetamide
- N-(3-Nitrodibenzo[b,d]furan-2-yl)acetamide
Uniqueness
N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide is unique due to its specific substitution pattern on the dibenzofuran ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
CAS No. |
105975-18-6 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
N-(2-nitrodibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C14H10N2O4/c1-8(17)15-11-7-14-10(6-12(11)16(18)19)9-4-2-3-5-13(9)20-14/h2-7H,1H3,(H,15,17) |
InChI Key |
ZGFSVBVVTQVEPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-[5-(2-ethoxyphenyl)-2-furyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B11942613.png)
![4b-Bromo-4b,9b-dihydroindeno[2,1-a]indene-5,10-dione](/img/structure/B11942616.png)





![6-(3-hydroxypropyl)-2-(1-methyl-2-oxo-3H-benzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B11942658.png)


![7-Methyl-8-chloro-10-{2-[bis(2-hydroxyethyl)amino]ethyl}isoalloxazine hydrochloride](/img/structure/B11942671.png)


